molecular formula C14H17N3O3S B6444654 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-91-1

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B6444654
CAS RN: 2548975-91-1
M. Wt: 307.37 g/mol
InChI Key: QXXOTFOOMJIYOC-UHFFFAOYSA-N
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Description

The compound “1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen . This ring is substituted with two methoxy groups (OCH3) at the 4th and 7th positions . Attached to this ring structure is a pyrrolidine ring, which is a simple organic compound consisting of a five-membered ring with nitrogen as one of the atoms . This pyrrolidine ring is further substituted at the 2nd position with a carboxamide group (CONH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like carboxamide and the potential for hydrogen bonding might make it more soluble in polar solvents. The compound might exhibit strong UV absorption due to the conjugated system in the benzothiazole ring .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Agents

Benzothiazole derivatives have demonstrated a variety of antibacterial activities . They inhibit several bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Anti-Inflammatory and Analgesic Agents

Some benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties . These compounds have been tested using known experimental models .

Conductivity Boosters

Certain benzothiazole derivatives have been used to boost the conductivity of doped films . Their decomposition products act as nucleating agents, enhancing the overall effect on the conductivity of the final films .

Chemical Research

Benzothiazole derivatives are also used in chemical research . They are provided to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-9-5-6-10(20-2)12-11(9)16-14(21-12)17-7-3-4-8(17)13(15)18/h5-6,8H,3-4,7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXOTFOOMJIYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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